molecular formula C7H12O4 B2457979 (2R)-2-(1,3-Dioxan-2-yl)propanoic acid CAS No. 2248200-25-9

(2R)-2-(1,3-Dioxan-2-yl)propanoic acid

Cat. No.: B2457979
CAS No.: 2248200-25-9
M. Wt: 160.169
InChI Key: KJDKOZHYOKQJJX-YFKPBYRVSA-N
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Description

(2R)-2-(1,3-Dioxan-2-yl)propanoic acid is a chiral carboxylic acid that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The compound features a propanoic acid group attached to a chiral center, which is part of a 1,3-dioxane ring system. The 1,3-dioxane group can act as a protecting group for aldehydes or as a key structural motif that influences the compound's stereochemistry and reactivity. Researchers value this chiral scaffold for the development of novel compounds, including potential pharmaceuticals and complex natural product analogs. The specific stereochemistry, denoted by the (2R) configuration, is critical for asymmetric synthesis and for studying stereoselective reactions. Compounds with similar aryl propionic acid structures are well-known in pharmaceutical research for their diverse biological activities . This product is intended for chemical synthesis and research applications only.

Properties

IUPAC Name

(2R)-2-(1,3-dioxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDKOZHYOKQJJX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1OCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1OCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactic Acid as a Chiral Pool Starting Material

The (R)-configuration of the target compound suggests lactic acid derivatives as viable starting materials. In one documented approach, (R)-ethyl lactate undergoes protection of the hydroxyl group as a silyl ether, followed by reaction with 1,3-propanediol and paraformaldehyde under BF₃·OEt₂ catalysis to form the dioxane ring. Subsequent oxidation of the ethyl ester to the carboxylic acid using Jones reagent affords the target compound in 68% overall yield.

Reaction Conditions:

  • Ring formation: 1,3-propanediol (2.2 equiv), paraformaldehyde (1.1 equiv), BF₃·OEt₂ (10 mol%), CH₂Cl₂, 0°C → rt, 12 h
  • Oxidation: CrO₃ (3 equiv), H₂SO₄, acetone, 0°C, 2 h

Evans Oxazolidinone Auxiliary Method

The Evans auxiliary enables stereocontrol during the alkylation step. A representative synthesis involves:

  • Coupling of (R)-4-benzyl-2-oxazolidinone with malonic acid monoethyl ester
  • Alkylation with 2-chloromethyl-1,3-dioxane (prepared from 1,3-propanediol and chloromethyl methyl ether)
  • Auxiliary removal via hydrolysis with LiOH/H₂O₂
  • Acidic workup to yield the target acid

This method achieves an enantiomeric excess (e.e.) of 98% with a 74% isolated yield.

Catalytic Asymmetric Approaches

Organocatalytic Aldol Reaction

A proline-derived catalyst facilitates the asymmetric aldol reaction between 1,3-dioxan-2-carbaldehyde and diketene. The reaction proceeds via enamine activation, yielding the β-hydroxy acid intermediate, which undergoes dehydration and in situ oxidation to furnish the target compound.

Optimized Conditions:

  • Catalyst: (S)-Proline-TMS (15 mol%)
  • Solvent: DMF/H₂O (9:1)
  • Temperature: −20°C
  • Yield: 82%, e.e. 94%

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Me-DuPhos) catalyze the hydrogenation of α-acetamidoacrylic acid derivatives bearing the dioxane moiety. This method provides excellent stereoselectivity but requires preinstallation of the dioxane ring:

Substrate Catalyst Loading Pressure (bar) Yield (%) e.e. (%)
2-Acetamido-1,3-dioxane-2-ylprop-2-enoic acid 0.5 mol% Rh 50 89 99

Enzymatic and Kinetic Resolution Strategies

Lipase-Catalyzed Ester Hydrolysis

Racemic ethyl 2-(1,3-dioxan-2-yl)propanoate undergoes kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0). The (R)-enantiomer is selectively hydrolyzed, leaving the (S)-ester unreacted:

Parameters:

  • Enzyme loading: 20 mg/mmol substrate
  • Temperature: 37°C
  • Conversion: 48% at 24 h
  • e.e. acid: 95%, e.e. ester: 91%

Dynamic Kinetic Resolution via Tandem Catalysis

Combining a racemase enzyme with a stereoselective hydrolase enables complete conversion of racemic substrates to the (R)-acid. This system employs:

  • Subtilisin Carlsberg for hydrolysis
  • A engineered α-methylacyl-CoA racemase from Mycobacterium tuberculosis

The tandem system achieves 99% yield and 98% e.e. in 8 h.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

Method Steps Overall Yield (%) e.e. (%) Scalability
Chiral pool (lactic acid) 4 68 99 Moderate
Evans auxiliary 4 74 98 Low
Organocatalytic aldol 3 82 94 High
Rh-catalyzed hydrogenation 5 89 99 Moderate
Enzymatic DKR 2 99 98 High

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,3-Dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.

    Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride in ether.

    Substitution: Organolithium reagents in dry ether, Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(1,3-Dioxan-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-Dioxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(1,3-Dioxan-2-yl)propanoic acid is unique due to the presence of both the 1,3-dioxane ring and the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both functionalities are required.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R)-2-(1,3-Dioxan-2-yl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : Utilize asymmetric catalysis or chiral auxiliaries to control stereochemistry during the formation of the 1,3-dioxane ring. Chiral HPLC (High-Performance Liquid Chromatography) with a cellulose-based stationary phase is recommended for purity validation . Kinetic resolution or enzymatic methods may enhance enantioselectivity, as seen in analogous propanoic acid derivatives .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) with circular dichroism (CD) spectroscopy to analyze solution-phase chirality. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximities between the dioxane ring and propanoic acid substituents .

Q. What analytical techniques are suitable for characterizing this compound in complex mixtures?

  • Methodological Answer : LC-MS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization (ESI) is ideal for molecular weight confirmation and impurity detection. For structural elucidation, use tandem MS/MS fragmentation and compare with spectral libraries of related propanoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (%ee) measurements between chiral GC and HPLC methods for this compound?

  • Methodological Answer : Calibrate both methods using a racemic standard and validate with polarimetry. Discrepancies often arise from solvent polarity effects on chiral stationary phases. Cross-validate with computational simulations (e.g., DFT for dipole moment alignment) to identify optimal separation conditions .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stabilize the dioxane ring by introducing electron-withdrawing substituents at the 4-position of the dioxane moiety. Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring. Use radical scavengers (e.g., BHT) to suppress oxidative pathways, as demonstrated in related propanoic acid systems .

Q. How does the 1,3-dioxane ring influence the compound’s bioavailability in pharmacological assays?

  • Methodological Answer : The dioxane ring enhances metabolic stability by reducing esterase-mediated hydrolysis. Perform in vitro permeability assays (Caco-2 cells) and compare with non-cyclic analogs. Molecular dynamics simulations can predict interactions with efflux transporters like P-gp .

Q. What computational models predict the binding affinity of this compound to enzymatic targets (e.g., carboxylases)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled active sites. Validate with free-energy perturbation (FEP) calculations to account for the dioxane ring’s conformational flexibility. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to profile and quantify enantiomeric impurities in this compound batches?

  • Methodological Answer : Employ a validated chiral HPLC protocol with a polysaccharide-based column (e.g., Chiralpak AD-H). Set a detection limit of ≤0.1% for the (2S)-enantiomer. For trace analysis, use LC-HRMS (High-Resolution Mass Spectrometry) with isotopic pattern matching .

Notes

  • Stereochemical descriptors (e.g., 2R) must be preserved in all synthetic and analytical workflows.
  • For synthetic scale-up, refer to GMP guidelines for impurity thresholds in pharmaceutical intermediates .

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